molecular formula C25H39NO3 B1668417 Cetilistat CAS No. 282526-98-1

Cetilistat

カタログ番号 B1668417
CAS番号: 282526-98-1
分子量: 401.6 g/mol
InChIキー: MVCQKIKWYUURMU-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Cetilistat is a drug designed to treat obesity . It is a gastrointestinal lipase inhibitor that blocks fat digestion and absorption, leading to reduced energy intake, and thus weight loss . It is distinct from most other anti-obesity agents as it does not act on the brain to reduce appetite, but acts peripherally .


Synthesis Analysis

Cetilistat synthesis involves several steps. Commercially available hexadecanol is treated with phosgene in THF/toluene to give the corresponding chloroformate, which is immediately subjected to commercial 2-amino-5-methylbenzoic acid in pyridine. Subsequent slow addition of methyl chloroformate at room temperature results in the formation of cetilistat .


Molecular Structure Analysis

Cetilistat has a molecular formula of C25H39NO3 and an average mass of 401.582 Da . It belongs to the class of organic compounds known as benzoxazines, which are organic compounds containing a benzene fused to an oxazine ring .


Chemical Reactions Analysis

Cetilistat is rapidly hydrolyzed into its metabolites in the presence of bile . It is also poorly absorbed into the circulatory system .

科学的研究の応用

Obesity Management

Cetilistat is primarily known for its role in obesity management . It functions as a gastrointestinal lipase inhibitor, which means it prevents the breakdown and absorption of fat from the diet . This action results in a decrease in caloric intake and can lead to significant weight loss. Clinical trials have demonstrated its effectiveness in promoting weight loss when combined with a calorie-restricted diet and exercise .

Type 2 Diabetes Mellitus

In patients with type 2 diabetes mellitus , weight management is a crucial aspect of treatment. Cetilistat has been investigated for its potential to improve glycemic control by reducing body weight. It may offer a therapeutic advantage for obese diabetic patients by aiding in better management of their blood glucose levels .

Dyslipidemia

Cetilistat may also have applications in treating dyslipidemia , a condition often associated with obesity. By inhibiting fat absorption, it can potentially lead to improvements in lipid profiles, including reductions in total cholesterol and low-density lipoprotein (LDL) cholesterol levels .

Cardiovascular Disease Risk Reduction

Obesity is a significant risk factor for cardiovascular diseases . Cetilistat’s ability to induce weight loss and improve lipid profiles suggests that it could be beneficial in reducing the risk of cardiovascular events in obese individuals, thereby contributing to cardiovascular health .

Analytical Method Development

In pharmaceutical research, developing robust analytical methods is essential. Cetilistat has been used in studies to develop and validate a reverse-phase high-performance liquid chromatography (RP-HPLC) method for its quantification in biological fluids. This is crucial for both clinical and pharmacokinetic studies of the drug .

Pharmacological Research

Cetilistat serves as a valuable tool in pharmacological research . Its unique mechanism of action provides insights into the role of lipases in metabolism. This can lead to the discovery of new therapeutic targets and the development of novel anti-obesity drugs .

作用機序

Safety and Hazards

When handling Cetilistat, it is advised to avoid dust formation, breathing mist, gas or vapours, and contacting with skin and eye. Use of personal protective equipment and chemical impermeable gloves is recommended. Ensure adequate ventilation, remove all sources of ignition, and evacuate personnel to safe areas .

特性

IUPAC Name

2-hexadecoxy-6-methyl-3,1-benzoxazin-4-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H39NO3/c1-3-4-5-6-7-8-9-10-11-12-13-14-15-16-19-28-25-26-23-18-17-21(2)20-22(23)24(27)29-25/h17-18,20H,3-16,19H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MVCQKIKWYUURMU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCCCCCCCCCOC1=NC2=C(C=C(C=C2)C)C(=O)O1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H39NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90182506
Record name Cetilistat
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90182506
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

401.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Mechanism of Action

Cetilistat is a gastrointestinal lipase inhibitor that blocks fat digestion and absorption, leading to reduced energy intake, and thus weight loss. It is distinct from most other anti-obesity agents as it does not act on the brain to reduce appetite, but acts peripherally. The compound remains in the gastrointestinal tract with no significant absorption into the body.
Record name Cetilistat
Source DrugBank
URL https://www.drugbank.ca/drugs/DB06586
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)

Product Name

Cetilistat

CAS RN

282526-98-1
Record name Cetilistat
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=282526-98-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Cetilistat [USAN:INN:BAN:JAN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0282526981
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Cetilistat
Source DrugBank
URL https://www.drugbank.ca/drugs/DB06586
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name Cetilistat
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90182506
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name CETILISTAT
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/LC5G1JUA39
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Synthesis routes and methods I

Procedure details

2-Amino-5-methylbenzoic acid (2.71 g, 17.9 mmol, 0.87 eq.) was dissolved in pyridine (24 ml) and added to the chloroformate solution prepared above. The mixture was stirred at room temperature for 1.75 hours. Methyl chloroformate (13.6 ml, 176 mmol, 8.5 eq) was added slowly, then the mixture was left to stir at ambient temperature overnight. The mixture was diluted with ethyl acetate (20 ml) and washed with water (15 ml) and 10% aqueous citric acid (20 ml). The combined aqueous phases were extracted with ethyl acetate (20 ml). The organic extracts were combined and washed with water (20 ml) and brine (20 ml) then concentrated to give a solid. This was slurried in pentane (5 ml), filtered, then slurried in acetonitrile (5 ml), filtered and purified by flash chromatography on silica (1.5% diisopropylethylamine in dichloromethane) to give a white solid (2.51 g, 31%) δH (400 MHz, CDCl3) 0.87 (3H, t, J 6.8, CH2CH3), 1.24-1.45 (26H, m, 13×CH2), 1.75-1.83 (2H, m, OCH2CH2), 2.41 (3H, s, ArCH3), 4.41 (2H, t, J 6.7, OCH2), 7.30 (1H, d, J 8.3, ArH), 7.51 (1H, dd, J 8.5, 2.0, ArH), 7.90 (1H, d, J 1.1, ArH); m/z (ES+) 402 (MH+); MPt. 72-73° C.
Quantity
2.71 g
Type
reactant
Reaction Step One
Quantity
24 mL
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
13.6 mL
Type
reactant
Reaction Step Three
Quantity
20 mL
Type
solvent
Reaction Step Four
Quantity
5 mL
Type
solvent
Reaction Step Five
Name
Yield
31%

Synthesis routes and methods II

Procedure details

4.0 g (10.0 mmol) of 2-hexadecyloxycarbonylamino-5-methylbenzoic acid are introduced into 20 ml of pyridine at 0° C. under a nitrogen atmosphere, and 4.93 g (45.4 mmol) of ethyl chloroformate are added dropwise to the resulting solution at 0° C. over the course of 20 min. After the reaction mixture has been stirred at 0° C. for 1 h and at room temperature for 2 h it is added to 30 ml of ice-water. The solid is filtered off and dried in vacuo. 3.3 g (8.2 mmol, 82%) of 2-hexadecyloxy-6-methyl-4H-3,1-benzoxazin-4-one are obtained in the form of a pale yellow coloured solid with a melting point of 67° C. (literature: 72-73° C., WO 00/40569).
Quantity
4 g
Type
reactant
Reaction Step One
Quantity
20 mL
Type
solvent
Reaction Step One
Quantity
4.93 g
Type
reactant
Reaction Step Two
[Compound]
Name
ice water
Quantity
30 mL
Type
reactant
Reaction Step Three

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Cetilistat
Reactant of Route 2
Cetilistat

Q & A

Q1: What is the primary mechanism of action of Cetilistat?

A1: Cetilistat is a potent and selective inhibitor of pancreatic lipase, an enzyme crucial for the digestion and absorption of dietary fats. [, , , , , , ] It works by binding to pancreatic lipase in the gastrointestinal tract, preventing it from breaking down triglycerides into absorbable fatty acids. [, ]

Q2: What are the downstream consequences of Cetilistat's inhibition of pancreatic lipase?

A2: By inhibiting pancreatic lipase, Cetilistat reduces the breakdown and absorption of dietary fats in the small intestine. [, ] This leads to increased fecal excretion of triglycerides and non-esterified fatty acids. [, ] Consequently, Cetilistat contributes to weight loss and improves lipid profiles by reducing the amount of fat absorbed into the bloodstream. [, , ]

Q3: What is the molecular formula and weight of Cetilistat?

A3: The molecular formula of Cetilistat is C25H37NO3S, and its molecular weight is 431.62 g/mol. []

Q4: Are there any characteristic spectroscopic data available for Cetilistat?

A4: Yes, UV spectrophotometric analysis of Cetilistat reveals maximum absorption at a wavelength of 320.0 nm. [] This information is valuable for analytical method development and quality control purposes.

Q5: How does Cetilistat perform under various conditions in terms of stability?

A5: A novel crystal form of Cetilistat has been developed to improve its stability. [] This new form exhibits enhanced stability compared to previous forms, making it more suitable for pharmaceutical formulations. Specific details about the stability under various conditions were not explicitly provided in the provided abstracts.

Q6: Are there strategies to improve the formulation and stability of Cetilistat?

A6: Yes, researchers have developed solid dispersions of Cetilistat using carriers like hydroxypropyl cellulose and copovidone. [] These solid dispersions significantly enhance Cetilistat's solubility, leading to improved dissolution and potentially increased bioavailability in medicinal preparations. []

Q7: Does Cetilistat possess catalytic properties itself?

A7: Cetilistat acts as an enzyme inhibitor, specifically targeting pancreatic lipase. [, , , , , , ] It does not possess inherent catalytic properties. Its primary function is to block the catalytic activity of pancreatic lipase.

Q8: Have computational methods been employed to study Cetilistat's interactions?

A8: Yes, molecular docking and molecular dynamics simulations have been extensively used to investigate the binding mode and interactions of Cetilistat with human pancreatic lipase. [, ] These studies provide valuable insights into the structural basis of Cetilistat's inhibitory activity.

Q9: Can you elaborate on the findings from computational studies on Cetilistat?

A9: Molecular docking studies reveal that Cetilistat preferentially binds to the "lid region" of pancreatic lipase, a crucial area for its enzymatic activity. [] Molecular dynamics simulations further demonstrate that Cetilistat binding affects the structure and dynamics of human pancreatic lipase, particularly the conformational changes in the "lid region" essential for lipid breakdown. [] These findings provide a molecular-level understanding of Cetilistat's mechanism of action.

Q10: Is there information available about the SAR of Cetilistat?

A10: While specific SAR studies were not detailed in the provided abstracts, it's known that Cetilistat is a synthetic lipase inhibitor derived from Alizyme's pancreatic lipase inhibitor research program. [] Further research focusing on modifications to the Cetilistat structure and their impact on activity, potency, and selectivity would be valuable.

Q11: What is known about the pharmacokinetic profile of Cetilistat?

A11: Cetilistat is an orally active compound that is minimally absorbed into the systemic circulation. [, ] Its primary site of action is the gastrointestinal tract, where it inhibits pancreatic lipase. [, ] Studies in rats demonstrated increased fecal content of triglycerides and non-esterified fatty acids, indicating reduced fat absorption. []

Q12: Has Cetilistat's metabolic profile been investigated?

A12: Yes, research involving normal and pseudo germ-free rats identified four metabolites of Cetilistat in various biological matrices (urine, feces, blood). [] This suggests that Cetilistat metabolism is mediated by both CYP enzymes and gut microflora. []

Q13: What evidence supports the efficacy of Cetilistat in preclinical models?

A13: In vivo studies using diet-induced obese (DIO) rats demonstrated that Cetilistat effectively reduced body weight gain, white adipose tissue weight, and improved lipid profiles (triglycerides, total cholesterol). [] These findings support the potential of Cetilistat as an anti-obesity treatment.

Q14: Have there been clinical trials conducted with Cetilistat?

A14: Yes, multiple Phase II clinical trials have been completed, demonstrating Cetilistat's efficacy in reducing body weight and improving lipid profiles in obese patients, including those with type 2 diabetes. [, , , , ] Phase III trials were in preparation or underway at the time of some publications. [, ]

Q15: Is there information available regarding resistance mechanisms to Cetilistat?

A15: Specific resistance mechanisms to Cetilistat were not detailed in the provided abstracts. Further research is needed to explore the potential for resistance development with long-term Cetilistat use.

Q16: What is the safety profile of Cetilistat based on available data?

A16: Cetilistat has demonstrated a generally favorable safety profile in clinical trials. [, ] Gastrointestinal adverse events, primarily steatorrhea (oily stools), were the most commonly reported side effects. [] Importantly, the incidence of steatorrhea with Cetilistat appears to be lower compared to Orlistat, another lipase inhibitor. [, ]

Q17: How does the solubility of Cetilistat impact its bioavailability?

A17: Cetilistat exhibits low solubility, which can limit its dissolution rate and potentially hinder bioavailability. [, ] To overcome this challenge, researchers are exploring various formulation strategies, such as solid dispersions with carriers like hydroxypropyl cellulose and copovidone. [] These approaches aim to enhance Cetilistat's solubility, ultimately leading to improved dissolution and potentially increased bioavailability.

Q18: What analytical methods are employed to quantify Cetilistat?

A18: High-performance liquid chromatography (HPLC) coupled with a photodiode array detector (PDA) is a commonly used technique for the simultaneous determination of Cetilistat and other potential adulterants in health food products. [] This method offers high sensitivity and selectivity, enabling accurate quantification of Cetilistat.

Q19: Are there other analytical techniques relevant to Cetilistat analysis?

A19: Yes, gas chromatography-mass spectrometry (GC-MS) is another valuable tool for detecting Cetilistat in various matrices, including traditional Chinese medicine and dietary supplements. [] Studies have explored the use of hydrogen as a carrier gas in GC-MS, demonstrating comparable sensitivity and potential cost advantages compared to helium. []

Q20: Are there concerns regarding the environmental impact of Cetilistat?

A20: Specific information regarding the environmental impact and degradation of Cetilistat was not found within the provided abstracts. Assessing the ecotoxicological effects and potential mitigation strategies would be an important area for future research.

Q21: What are the potential alternatives or substitutes for Cetilistat?

A21: Orlistat is another FDA-approved lipase inhibitor for obesity treatment. [, , ] While both drugs share a similar mechanism of action, Cetilistat is reported to have a more favorable gastrointestinal tolerability profile compared to Orlistat. [, ] Other emerging anti-obesity drugs target different pathways and include lorcaserin, phentermine/topiramate, and liraglutide. [, , , , , ]

Q22: What is the historical context of Cetilistat development?

A22: Cetilistat emerged from Alizyme plc's research program on pancreatic lipase inhibitors, in collaboration with Takeda Pharmaceutical Co Ltd. [] Its development aimed to provide a new therapeutic option for obesity, potentially addressing limitations of existing treatments.

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。